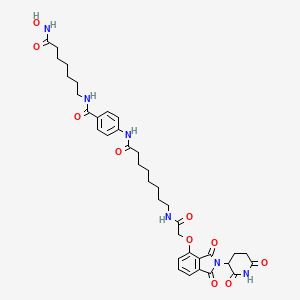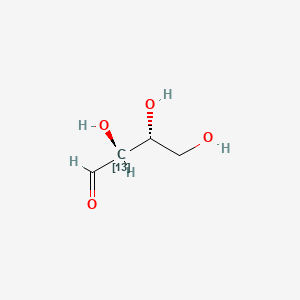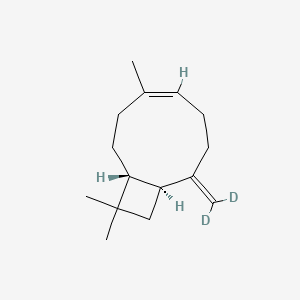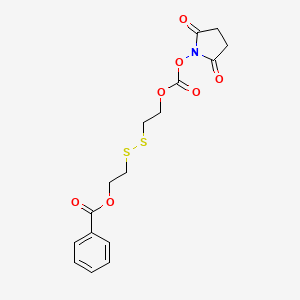
PROTAC HDAC6 degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC HDAC6 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in gene expression and protein activity regulation. HDAC6 is unique among histone deacetylases due to its dominant cytoplasmic localization and two functional catalytic domains. The deregulation of HDAC6 is associated with various diseases, including neurodegenerative diseases, cancer, and pathological autoimmune responses .
Métodos De Preparación
The synthesis of PROTAC HDAC6 degrader 1 involves the conjugation of a selective HDAC6 inhibitor, Nexturastat A, with a linker and a ligand for recruiting E3 ligase. The synthetic route typically includes the following steps:
Synthesis of Nexturastat A: This involves the preparation of the HDAC6 inhibitor.
Linker Attachment: A linker is attached to Nexturastat A.
E3 Ligase Ligand Conjugation: The final step involves conjugating the E3 ligase ligand to the linker.
The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), with the addition of surfactants like Tween 80 to ensure solubility and stability .
Análisis De Reacciones Químicas
PROTAC HDAC6 degrader 1 undergoes several types of chemical reactions:
Ubiquitination: The compound facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.
Deacetylation: As an HDAC6 inhibitor, it prevents the deacetylation of histone and non-histone proteins.
Common reagents used in these reactions include ubiquitin, E3 ligase, and proteasome inhibitors. The major product formed from these reactions is the degraded HDAC6 protein .
Aplicaciones Científicas De Investigación
PROTAC HDAC6 degrader 1 has several scientific research applications:
Cancer Research: It is used to study the role of HDAC6 in cancer and to develop potential cancer therapies.
Neurodegenerative Diseases: The compound is used to investigate the involvement of HDAC6 in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Autoimmune Diseases: Research on autoimmune diseases benefits from the selective degradation of HDAC6 to understand its role in immune responses.
Cell Biology: It is used to study protein trafficking, cell shape, and migration by modulating HDAC6 levels
Mecanismo De Acción
PROTAC HDAC6 degrader 1 exerts its effects through the following mechanism:
Binding: The compound binds to HDAC6 via the Nexturastat A moiety.
Recruitment: The E3 ligase ligand recruits the E3 ligase to the HDAC6-PROTAC complex.
Ubiquitination: The E3 ligase ubiquitinates HDAC6, marking it for degradation.
Degradation: The ubiquitinated HDAC6 is recognized and degraded by the proteasome, reducing HDAC6 levels in the cell.
Comparación Con Compuestos Similares
PROTAC HDAC6 degrader 1 is unique due to its high selectivity for HDAC6 and its efficient degradation mechanism. Similar compounds include:
Nexturastat A: A selective HDAC6 inhibitor used as the HDAC6 binding moiety in this compound.
Pomalidomide: An E3 ligase ligand used in other PROTACs for recruiting E3 ligase.
Carfilzomib: A proteasome inhibitor used in combination with PROTACs to study degradation pathways.
This compound stands out due to its ability to induce significant degradation of HDAC6 with excellent selectivity against other histone deacetylases, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C37H46N6O10 |
|---|---|
Peso molecular |
734.8 g/mol |
Nombre IUPAC |
4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octanoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C37H46N6O10/c44-29(40-25-17-15-24(16-18-25)34(48)39-22-9-5-3-7-14-31(46)42-52)13-6-2-1-4-8-21-38-32(47)23-53-28-12-10-11-26-33(28)37(51)43(36(26)50)27-19-20-30(45)41-35(27)49/h10-12,15-18,27,52H,1-9,13-14,19-23H2,(H,38,47)(H,39,48)(H,40,44)(H,42,46)(H,41,45,49) |
Clave InChI |
FQLCLMHMOFLVSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)
![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)












